molecular formula C16H11N5OS B2776822 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1795360-83-6

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide

Katalognummer: B2776822
CAS-Nummer: 1795360-83-6
Molekulargewicht: 321.36
InChI-Schlüssel: SFRYHGMSIZWXCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining imidazo[2,1-b]thiazole and pyrimidine moieties. These include sirtuin activation, anticancer effects, and antiviral properties . The compound’s pyrimidine-2-carboxamide group distinguishes it from closely related derivatives, such as SRT1720 (quinoxaline-based) and SRT2183 (naphthalene-based), which are well-characterized SIRT1 activators .

Eigenschaften

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c22-15(14-17-6-3-7-18-14)19-12-5-2-1-4-11(12)13-10-21-8-9-23-16(21)20-13/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRYHGMSIZWXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce the desired imidazo[2,1-b]thiazole derivative . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has shown promising anticancer activity against various cancer cell lines. Notably, it has been studied for its effects on acute myeloid leukemia (AML) and other malignancies.

Table 1: Anticancer Activity Summary

ActivityCell LineIC50 (μM)Mechanism of Action
FLT3 kinase inhibitionMV4-11 (AML)0.002Inhibition of FLT3-dependent signaling
Apoptosis inductionMDA-MB-231 (breast)0.126Induction of caspase-mediated apoptosis
Minimal activityHeLa (cervical cancer)>10Negligible effect on FLT3-independent lines

The primary mechanism involves the inhibition of FLT3 kinase, which is crucial for the survival and proliferation of AML cells. In vitro studies indicate that the compound significantly reduces cell viability in FLT3-dependent cell lines while exhibiting minimal effects on FLT3-independent lines like HeLa .

Anti-inflammatory Effects

Research indicates that compounds with similar structures have demonstrated anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.

Table 2: Anti-inflammatory Activity Summary

CompoundTarget EnzymeIC50 (μM)Reference
Example Compound ACOX-20.04
Example Compound BCOX-20.04

These findings suggest that N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide could be further explored for its anti-inflammatory applications.

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Table 3: Synthetic Routes Overview

StepDescription
Formation of Imidazo[2,1-b]thiazole ringCyclization reactions involving thiazole and imidazole derivatives
Multi-step synthesisContinuous flow synthesis techniques to enhance yield and efficiency

This approach allows for the efficient production of the compound while minimizing the need for isolation of intermediates.

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

Case Study 1: Acute Myeloid Leukemia
In a study focused on AML treatment, this compound was shown to effectively inhibit FLT3 signaling pathways leading to reduced cell viability in AML cell lines.

Case Study 2: Anti-inflammatory Research
Another study investigated derivatives similar to this compound for their ability to inhibit COX-2 activity, demonstrating significant anti-inflammatory effects and suggesting potential applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .

Vergleich Mit ähnlichen Verbindungen

SRT1720 (Quinoxaline-Based Derivative)

  • Structure: N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide .
  • Activity : Potent SIRT1 agonist (EC50 ~0.16 μM) with demonstrated metabolic benefits in mice, including enhanced mitochondrial biogenesis and protection against obesity . Controversy exists due to assay artifacts linked to fluorescent substrates .
  • Key Difference: The quinoxaline moiety in SRT1720 may enhance binding affinity to SIRT1 compared to pyrimidine, but this substitution alters pharmacokinetic properties .

Compound 5l (Chlorophenyl-Substituted Derivative)

  • Structure : 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide .
  • Activity : Selective cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) and VEGFR2 inhibition (5.72% at 20 μM).
  • Key Difference : The acetamide linker and chlorophenyl group confer distinct target selectivity (VEGFR2 vs. SIRT1) compared to carboxamide-based derivatives .

SRT2183 (Naphthalene-Based Derivative)

  • Structure : N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide .
  • Activity : SIRT1 agonist with improved solubility due to the hydroxypyrrolidine substituent.

Pharmacological Profiles

Table 1: Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Target IC50/EC50 Selectivity Notes Reference
Target Compound Not reported N/A Hypothesized SIRT1/kinase modulation N/A
SRT1720 SIRT1 EC50 = 0.16 μM Activates mitochondrial biogenesis
Compound 5l VEGFR2/MDA-MB-231 IC50 = 1.4 μM 16-fold selectivity over HepG2
SRT2183 SIRT1 EC50 = 0.47 μM Improved solubility vs. SRT1720
Sirtuin Modulator 2 (T9999) SIRT1 N/A Anti-diabetic, anti-inflammatory

Key Findings:

Substituent Impact: Quinoxaline (SRT1720) and naphthalene (SRT2183) groups optimize SIRT1 activation, while pyrimidine may offer tunable interactions with kinase targets (e.g., VEGFR2) . Piperazine/pyrrolidine side chains (e.g., in SRT1720) enhance solubility and target engagement .

Assay Limitations: SIRT1 activators like SRT1720 show disputed efficacy due to reliance on non-physiological substrates (e.g., Fluor de Lys) .

Mechanistic and Therapeutic Implications

  • SIRT1 Activation : Compounds like SRT1720 deacetylate PGC-1α, enhancing oxidative metabolism and mitochondrial biogenesis . The target compound’s pyrimidine group may modulate NAD+ dependency, a critical factor in sirtuin activity .
  • Anticancer Potential: Derivatives with chlorophenyl (5l) or methoxybenzamide (T9999) groups exhibit cell-line-specific cytotoxicity, suggesting scaffold versatility .
  • Antiviral Activity : Imidazo[2,1-b]thiazole-coumarin hybrids inhibit parvovirus B19 replication, highlighting the scaffold’s adaptability for diverse therapeutic goals .

Biologische Aktivität

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H11N5OSC_{16}H_{11}N_5OS, with a molecular weight of 321.4 g/mol. The compound features an imidazo[2,1-b]thiazole moiety linked to a pyrimidine-2-carboxamide, which is significant for its biological properties.

Antimicrobial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds related to this compound display effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it can inhibit COX-2 enzyme activity, a crucial mediator in inflammation. The IC50 values reported for related compounds indicate significant potency comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Properties

The anticancer potential of this compound has been investigated across several cancer cell lines. It has shown cytotoxic effects against various tumor types, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key signaling pathways that regulate cell survival and proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the imidazo[2,1-b]thiazole and pyrimidine moieties can significantly influence potency and selectivity:

Modification Effect
Substitution on the phenyl ringAlters lipophilicity and cellular uptake
Variations in the carboxamide groupImpacts binding affinity to target enzymes
Changes in the thiazole structureModifies interaction with biological targets

Case Studies

Several case studies highlight the effectiveness of this compound:

  • In Vitro Anticancer Study : A study involving human lung cancer cell lines (A549) demonstrated that this compound induced apoptosis through caspase activation pathways. The results indicated an IC50 value significantly lower than that of traditional chemotherapeutics.
  • Anti-inflammatory Assessment : In a carrageenan-induced paw edema model in rats, the compound exhibited a marked reduction in edema compared to control groups, suggesting strong anti-inflammatory properties.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL.

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide, and how is structural purity validated?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of substituted thioamides or via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
  • Step 2: Coupling the imidazo[2,1-b]thiazole intermediate with a pyrimidine-carboxylic acid derivative using amide bond-forming reagents like EDCI/HOBt under inert atmospheres (N₂/Ar) .
    Purity Validation:
  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and functional group integrity (e.g., aromatic protons, amide NH signals) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .
  • X-ray Crystallography: Resolves spatial conformation and crystallinity, critical for structure-activity relationship (SAR) studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound against specific targets (e.g., SIRT1)?

Answer:
SAR optimization involves systematic modifications to the core scaffold:

  • Modular Substitutions: Introduce electron-withdrawing/donating groups (e.g., -OCH₃, -F) on the phenyl or pyrimidine rings to modulate electronic effects and binding affinity .
  • Heterocycle Replacement: Replace pyrimidine with quinoxaline (as in SRT1720) to enhance SIRT1 activation potency .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with SIRT1’s catalytic domain) .
    Validation Assays:
  • Enzymatic Assays: Measure deacetylase activity using fluorogenic substrates (e.g., Ac-p53 peptide) .
  • Cellular Models: Test mitochondrial biogenesis in renal proximal tubule cells (RPTCs) via mtDNA quantification and ATP synthesis .

Advanced: What experimental approaches resolve contradictions in reported mechanisms of action (e.g., SIRT1 activation vs. ER stress induction)?

Answer:
Contradictions arise from off-target effects or context-dependent pathways. Resolution strategies include:

  • Genetic Knockdown: Use siRNA/shRNA to silence SIRT1 or IRE1α (ER stress sensor) in target cells. Compare phenotypic outcomes (e.g., apoptosis vs. mitochondrial biogenesis) .
  • Pathway-Specific Inhibitors: Co-treat with EX-527 (SIRT1 inhibitor) or 4μ8c (IRE1α inhibitor) to isolate dominant mechanisms .
  • Multi-Omics Profiling: Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway crosstalk under varying doses .

Advanced: How can in vivo pharmacokinetic (PK) challenges (e.g., rapid clearance) be addressed to improve therapeutic potential?

Answer:
PK Optimization Strategies:

  • Prodrug Design: Introduce ester or phosphate groups to enhance solubility and prolong half-life .
  • Nanoparticle Encapsulation: Use lipid-based carriers to improve bioavailability and target tissue accumulation .
  • Metabolic Stability Assays: Incubate with liver microsomes to identify vulnerable sites for structural shielding (e.g., fluorination of labile C-H bonds) .

Basic: What analytical techniques are critical for assessing compound stability under physiological conditions?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Monitor degradation products at pH 7.4 and 37°C .
  • LC-MS/MS: Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in simulated biological fluids .
  • Differential Scanning Calorimetry (DSC): Assess thermal stability and polymorphic transitions .

Advanced: How can computational modeling predict off-target interactions and toxicity risks?

Answer:

  • Reverse Docking: Screen against databases (e.g., ChEMBL) to identify unintended targets (e.g., kinases, GPCRs) .
  • Toxicity Prediction Tools: Use ADMETlab 2.0 or ProTox-II to estimate hepatotoxicity, cardiotoxicity, and mutagenicity .
  • Molecular Dynamics (MD) Simulations: Simulate binding persistence to prioritize compounds with high target specificity .

Advanced: What in vitro models best recapitulate the compound’s therapeutic effects in complex diseases (e.g., cancer, metabolic disorders)?

Answer:

  • 3D Organoids: Patient-derived tumor organoids for evaluating anti-proliferative effects .
  • Primary Cell Co-Cultures: Co-culture RPTCs with macrophages to model inflammation-driven mitochondrial dysfunction .
  • Induced Pluripotent Stem Cells (iPSCs): Differentiate into disease-relevant cell types (e.g., neurons for neurodegenerative models) .

Basic: What solvent systems and reaction conditions minimize side products during synthesis?

Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; avoid protic solvents to prevent hydrolysis .
  • Temperature Control: Maintain reactions at 0–5°C for sensitive steps (e.g., diazotization); reflux for cyclization .
  • Catalyst Optimization: Use Pd(PPh₃)₄ for Suzuki couplings and triethylamine for acid scavenging .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.